molecular formula C21H18N4O2 B3002680 (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 2319839-56-8

(3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B3002680
CAS No.: 2319839-56-8
M. Wt: 358.401
InChI Key: YEESHDRNXDZVLN-UHFFFAOYSA-N
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Description

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a hybrid heterocyclic compound featuring three distinct structural motifs:

  • Xanthone core: The 9H-xanthen-9-yl group provides a planar, aromatic scaffold known for its bioactivity in enzyme inhibition and photophysical properties.
  • Azetidine ring: A four-membered nitrogen-containing ring that enhances conformational rigidity and influences pharmacokinetic properties.

Properties

IUPAC Name

[3-(pyrazin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(25-12-14(13-25)24-19-11-22-9-10-23-19)20-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)20/h1-11,14,20H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESHDRNXDZVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone , identified by the CAS number 2319839-56-8 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O2C_{21}H_{18}N_{4}O_{2} with a molecular weight of 358.4 g/mol . The structure comprises a pyrazine moiety linked to an azetidine ring and a xanthenone core, which may contribute to its biological activities.

PropertyValue
CAS Number2319839-56-8
Molecular FormulaC21H18N4O2C_{21}H_{18}N_{4}O_{2}
Molecular Weight358.4 g/mol

Biological Activity Overview

Research indicates that compounds containing pyrazine and xanthenone derivatives often exhibit significant biological activities, including:

  • Anticancer Activity : Pyrazine derivatives have been studied for their ability to inhibit cancer cell proliferation. The structural features of this compound suggest potential interactions with cellular pathways involved in tumor growth.
  • Antimicrobial Properties : Compounds similar to this one have shown efficacy against various bacterial strains and fungi, indicating a potential role as antimicrobial agents.
  • Enzyme Inhibition : Some studies have focused on the inhibition of phosphodiesterase enzymes by pyrazine compounds, which may lead to increased intracellular signaling molecules beneficial in treating certain conditions like depression and anxiety.

The exact mechanism of action for this compound is still under investigation. However, based on related compounds, it is hypothesized that:

  • Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Cellular Signaling Modulation : By interacting with receptors or signaling molecules, it could modulate pathways that control cell proliferation and apoptosis.

Case Study 2: Antimicrobial Efficacy

Research has indicated that compounds with similar structures possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, derivatives showed an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Research Implications and Gaps

  • Bioactivity: While xanthone derivatives in show DPP-4 inhibition, the target compound’s azetidine-pyrazine group may unlock novel mechanisms (e.g., kinase or epigenetic modulation).
  • Synthetic Challenges : highlights reflux-based methods for oxadiazoles, but the target compound’s azetidine ring likely requires strain-driven cyclization or transition-metal catalysis.
  • Structural Optimization : Substituting the xanthone’s 3-position with azetidine-pyrazine introduces steric and electronic effects that could be fine-tuned for improved pharmacokinetics .

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